1-(2-Methoxyphenyl)-3-(o-tolyl)urea

描述

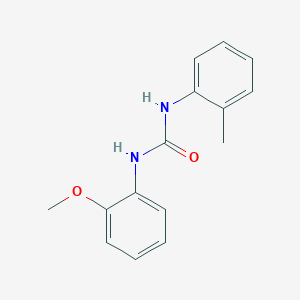

Structure

2D Structure

3D Structure

属性

CAS 编号 |

106106-63-2 |

|---|---|

分子式 |

C15H16N2O2 |

分子量 |

256.30 g/mol |

IUPAC 名称 |

1-(2-methoxyphenyl)-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-3-4-8-12(11)16-15(18)17-13-9-5-6-10-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |

InChI 键 |

CCSJUIOPAMLLTN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Methoxyphenyl 3 O Tolyl Urea and Its Analogues

Established Synthetic Pathways to Unsymmetrical Aryl Urea (B33335) Derivativesrsc.orgnih.gov

The creation of unsymmetrical aryl ureas can be achieved through several reliable methods. These pathways offer different advantages concerning starting material availability, reaction conditions, and substrate scope.

Amine-Isocyanate Condensation Approachesrsc.org

The most classic and widely employed method for synthesizing unsymmetrical ureas is the condensation reaction between an amine and an isocyanate. asianpubs.orgacs.org This approach involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, forming the urea linkage.

The general reaction is as follows: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

This method is often preferred for its high efficiency and the commercial availability of a wide range of amine and isocyanate starting materials. asianpubs.org The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent. acs.org A key advantage is the straightforward nature of the reaction, which often leads to high yields of the desired urea derivative. asianpubs.org

Carbonyldiimidazole (CDI)-Mediated Synthesesresearchgate.net

1,1'-Carbonyldiimidazole (CDI) serves as a safe and versatile alternative to phosgene (B1210022) for the synthesis of ureas. koreascience.krwikipedia.org This method involves a two-step, one-pot procedure. First, an amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then reacted with a second amine to yield the unsymmetrical urea, with imidazole (B134444) being the primary byproduct. koreascience.krcommonorganicchemistry.com

The ease of removal of the imidazole byproduct through aqueous work-up makes this method particularly attractive for purification. koreascience.kr CDI is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene or its liquid analogue, triphosgene. wikipedia.org Recent developments have shown that this reaction can be promoted by zinc metal, making it suitable for a wide range of amine types and leading to good to excellent yields of urea products. bohrium.com

PhI(OAc)₂-Mediated Oxidative Coupling Strategiesnih.gov

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), have emerged as powerful tools in organic synthesis. One application is the tandem synthesis of unsymmetrical ureas from carboxamides and amines via a Hofmann-type rearrangement. rsc.org In this process, the carboxamide is oxidized by PhI(OAc)₂ to generate a reactive isocyanate intermediate in situ. This intermediate then reacts with an amine present in the reaction mixture to form the final urea derivative. rsc.orgthieme-connect.com

This strategy avoids the direct handling of potentially hazardous isocyanates. rsc.org The reaction conditions are generally mild, and the method has been successfully applied to the synthesis of various N-aryl-N'-pyridylureas and N,N'-bipyridylureas. rsc.org Furthermore, PhI(OAc)₂ can mediate intramolecular oxidative C-N coupling reactions, expanding its utility in synthesizing complex heterocyclic structures. nih.govrsc.orgresearchgate.net

Targeted Synthesis and Purification Techniques for 1-(2-Methoxyphenyl)-3-(o-tolyl)urearesearchgate.netkoreascience.krresearchgate.net

The targeted synthesis of 1-(2-Methoxyphenyl)-3-(o-tolyl)urea typically follows the amine-isocyanate condensation pathway. This involves the reaction of 2-methoxyaniline with o-tolyl isocyanate.

The reaction can be summarized as: o-tolyl-N=C=O + 2-methoxyphenyl-NH₂ → this compound

The reaction is generally carried out in an organic solvent like dichloromethane (B109758) or toluene (B28343) under reflux conditions. Purification of the resulting solid product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or an acetone-petroleum ether mixture, to yield the pure compound. orgsyn.org The purity can be assessed by standard analytical techniques like melting point determination and spectroscopic methods (NMR, IR).

| Starting Material | Reagent | Product |

| 2-Methoxyaniline | o-Tolyl isocyanate | This compound |

| 2-Methoxyphenyl isocyanate | o-Toluidine | This compound |

| 2-Methoxyaniline, o-Toluidine | Carbonyldiimidazole (CDI) | This compound |

| 2-Methoxybenzamide | o-Toluidine, PhI(OAc)₂ | This compound |

Derivatization Strategies for Structural Modulationrsc.org

The structural framework of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and physical properties.

Introduction of Substituents on Aromatic Moieties (e.g., Halogenation, Acetylation)koreascience.krwikipedia.orgbohrium.com

The two aromatic rings of the urea compound are susceptible to electrophilic substitution reactions, such as halogenation and acetylation.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings can significantly alter the electronic properties and biological activity of the molecule. nih.gov Regioselective ortho-halogenation of N-aryl ureas can be achieved through methods like oxidative halodeboronation. nih.gov This involves a carbonyl-directed borylation followed by a halodeboronation step, allowing for precise placement of the halogen. nih.gov For instance, the presence of ortho-chloro or bromo substituents on phenylureas can lead to the formation of intramolecular hydrogen bonds. nih.gov

Acetylation: Friedel-Crafts acetylation can introduce an acetyl group onto one of the aromatic rings. The position of substitution will be directed by the existing methoxy (B1213986) and urea-linked alkyl groups. This modification can serve as a handle for further chemical transformations.

These derivatization strategies provide a means to systematically explore the structure-activity relationships of this class of compounds for various applications.

Modifications at the Urea Nitrogen Atoms

The reactivity of the nitrogen atoms within the urea linkage of this compound and its analogues allows for the introduction of a diverse range of substituents. These modifications can significantly alter the electronic and steric properties of the molecule.

One common approach involves the N-alkylation or N-acylation of the urea nitrogens. While specific examples directly modifying this compound are not extensively detailed in readily available literature, general synthetic strategies for N-substituted ureas are well-established. For instance, the reaction of a primary or secondary amine with an isocyanate is a fundamental method for creating unsymmetrical ureas. In the context of modifying the parent compound, deprotonation of one of the urea nitrogens with a suitable base, followed by reaction with an alkyl or acyl halide, would yield the corresponding N-substituted derivative.

Another synthetic route to analogues involves the reaction of amines with potassium cyanate (B1221674) under microwave irradiation, which has been shown to be an efficient method for the synthesis of N-substituted ureas. Furthermore, the use of greener reaction media and solventless conditions, such as reacting N-monosubstituted hydroxylamines with isocyanates over a basic solid support like MgO, represents a modern approach to synthesizing disubstituted ureas.

Thiourea (B124793) analogues, where the carbonyl oxygen is replaced by sulfur, also offer a platform for modification. A series of 1-(2-hydroxyethyl)- and 1-(3-hydroxyethyl)-3-substituted ureas and thioureas have been synthesized, demonstrating the versatility of the urea and thiourea scaffolds for derivatization. nih.gov

Incorporation into Heterocyclic Frameworks (e.g., Triazoles, Pyrazoles)

The urea functionality of this compound can be a key component in the synthesis of various heterocyclic compounds, such as triazoles and pyrazoles. These heterocycles are of significant interest due to their wide range of chemical and biological activities. nih.gov

The synthesis of 1,2,3-triazoles often involves cycloaddition reactions. While a direct cyclization of the urea itself is not a common route, derivatives of the urea could be functionalized to participate in such reactions. For example, an azide-containing analogue could undergo a "click" reaction with an alkyne to form a 1,2,3-triazole ring.

A more common strategy involves using precursors that can be cyclized to form the desired heterocycle. For instance, the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has been achieved through various methods, including the reaction of heterocyclic diamines with a nitrite (B80452) or reacting hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov

The synthesis of pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. An appropriately substituted derivative of this compound could potentially serve as a precursor in such a reaction. For example, if the urea moiety is attached to a fragment that can be converted into a 1,3-dicarbonyl system, subsequent reaction with hydrazine would lead to a pyrazole-containing urea derivative.

Research has shown the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles from chalcones and thiosemicarbazide, followed by reaction with various ketones. nih.gov This highlights the multi-step synthetic pathways that can be employed to build complex heterocyclic systems.

Table 2: Examples of Heterocyclic Synthesis Starting from Functionalized Precursors

| Target Heterocycle | Key Precursors | Reaction Type | Reference |

| Pyrazolin-N-thioamides | Chalcones, Thiosemicarbazide | Cyclocondensation | nih.gov |

| 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | Pyrazolin-N-thioamides, Ketones | Cyclization | nih.gov |

| 1,2,3-Triazolo[1,5-a]pyrazines | 2-Azido-3-chloropyrazine, Pyrazole (B372694) | Amination and Cyclization | nih.gov |

| 1H-1,2,3-Triazolo[4,5-d]pyridazines | 1,2,3-Triazole dicarbonyl species, Hydrazine hydrate | Condensation and Cyclization | nih.gov |

Computational Chemistry and Molecular Modeling of 1 2 Methoxyphenyl 3 O Tolyl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including electronic and reactive characteristics. For 1-(2-Methoxyphenyl)-3-(o-tolyl)urea, DFT calculations offer a window into its fundamental chemical nature. These calculations can be performed to understand the molecule's stability and reactivity. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values, where red typically signifies regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net

For this compound, the MEP would likely show the most negative potential around the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, highlighting these as primary sites for electrophilic attack. Conversely, the hydrogen atoms of the urea's N-H groups would exhibit a positive potential, making them susceptible to nucleophilic attack. Understanding these reactive sites is crucial for predicting how the molecule might interact with other chemical species. researchgate.net

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Regions for a Diaryl Urea (B33335) Derivative

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Methoxy Oxygen | Negative (Yellow/Orange) | Potential site for electrophilic attack and hydrogen bonding |

| Urea N-H Protons | Highly Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Rings | Neutral to Slightly Negative (Green/Yellow) | Regions of delocalized pi-electrons, can engage in pi-pi stacking |

Note: This table is illustrative and based on general principles of diaryl ureas. Specific values would require dedicated DFT calculations for this compound.

Calculation of Fukui Functions, Bond Dissociation Energies (BDE), and Average Local Ionization Energies (ALIE)

To further refine the understanding of its reactivity, Fukui functions, Bond Dissociation Energies (BDE), and Average Local Ionization Energies (ALIE) can be calculated.

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added or removed, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction.

Bond Dissociation Energies (BDE): BDE calculations provide insight into the stability of the chemical bonds within the molecule. By determining the energy required to break a specific bond homolytically, researchers can identify the weakest bonds and potential pathways for molecular fragmentation or degradation. For this compound, the N-C bonds of the urea linkage and the C-O bond of the methoxy group would be of particular interest.

Average Local Ionization Energies (ALIE): ALIE is a descriptor that helps in identifying the sites on a molecule that are most susceptible to electrophilic attack. A lower ALIE value on a particular region of the molecule's surface indicates that electrons in that area are more easily removed.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. lu.se By simulating the interactions between atoms, MD provides a detailed view of the conformational landscape and dynamic behavior of a molecule in various environments. nih.gov

For this compound, MD simulations can reveal its preferred three-dimensional structure and how that structure fluctuates under different conditions, such as in a solvent or interacting with a biological membrane. These simulations can track the rotation around single bonds, such as the C-N bonds of the urea bridge and the bonds connecting the aryl rings to the urea moiety. This information is crucial for understanding the molecule's flexibility and the range of shapes it can adopt, which in turn influences its biological activity and physical properties. The stability of a protein in a urea solution can be evaluated using conventional molecular dynamics simulations. researchgate.net

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions. nih.gov

Prediction of Binding Energies

In the context of this compound, molecular docking studies could be used to predict its binding affinity to various protein targets. The docking process involves placing the ligand into the binding site of the protein in multiple orientations and conformations and then scoring these poses based on a scoring function that estimates the binding energy. A lower predicted binding energy generally suggests a more stable and favorable interaction.

Table 2: Hypothetical Docking Scores of this compound with a Kinase Target

| Docking Pose | Predicted Binding Energy (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -7.9 |

| 4 | -7.5 |

| 5 | -7.1 |

Note: This table contains hypothetical data for illustrative purposes. Actual binding energies would depend on the specific protein target and the docking software used.

Elucidation of Specific Binding Site Interactions

Beyond predicting binding affinity, molecular docking can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:

Hydrogen Bonds: The N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with amino acid residues in the protein's binding site are often critical for binding.

Hydrophobic Interactions: The two aromatic rings (methoxyphenyl and o-tolyl) can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can also engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By visualizing the docked pose, researchers can gain a detailed understanding of the key interactions driving the binding of this compound to a potential biological target, which is invaluable for the rational design of more potent and selective analogs.

Structure Activity Relationship Sar Investigations of 1 2 Methoxyphenyl 3 O Tolyl Urea Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of diaryl ureas is highly dependent on the nature and position of substituents on the phenyl rings. nih.govresearchgate.net In the context of kinase inhibition, particularly p38 MAP kinase, the urea (B33335) moiety itself plays a crucial role by forming key hydrogen bonds with the enzyme's active site. nih.govcolumbia.edu The aryl groups, in turn, engage in hydrophobic and van der Waals interactions, significantly influencing the compound's potency and selectivity. nih.govcolumbia.edu

Systematic variations of the substituents on the phenyl rings of diaryl urea analogues have provided valuable insights into the SAR of this class of compounds. For instance, in a series of N,N'-diarylurea derivatives developed as p38α inhibitors, the nature of the substituents on the phenyl rings was found to be critical for their inhibitory activity. nih.gov The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target protein.

The following table summarizes the effects of various substituents on the biological activity of diaryl urea analogues based on findings from multiple studies.

| Substituent | Position | Effect on Biological Activity | Reference Compound(s) |

| Methoxy (B1213986) (-OCH3) | Ortho | Can enhance electron density on the aromatic ring, potentially improving antiproliferative effects. mdpi.com | N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide |

| Methoxy (-OCH3) | Meta | May stabilize reaction intermediates and enhance ligand-target interactions, leading to increased potency. mdpi.com | N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide |

| Methoxy (-OCH3) | Para | The position of the methoxy group can influence the crystal packing and intermolecular interactions, which may affect bioavailability. mdpi.com | cis-[Cu(L1)2(DMSO)] (HL1 with para-methoxyphenyl) vs. cis-[Cu(L0)2(DMSO)2] (HL0 with ortho-methoxyphenyl) |

| Methyl (-CH3) | Para (on tolyl group) | Can provide favorable hydrophobic interactions with the target protein, contributing to binding affinity. columbia.edu | BIRB 796 |

| tert-Butyl | - | Occupies a lipophilic pocket in the kinase, which is a critical binding element for potent inhibition. nih.gov | BIRB 796 |

| Fluoro (-F) | Para | Can influence the electronic properties and metabolic stability of the compound. | 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea iaea.org |

Influence of Ortho-Substitution on Phenyl Moieties

The presence of substituents at the ortho position of the phenyl rings in 1-(2-Methoxyphenyl)-3-(o-tolyl)urea has a profound impact on the molecule's conformation and, consequently, its biological activity. columbia.edu The ortho-methoxy group on one phenyl ring and the ortho-methyl group on the other create specific steric and electronic environments that dictate the preferred spatial arrangement of the molecule.

The ortho-methoxy group, being an electron-donating group, can increase the electron density of the phenyl ring. mdpi.com This can influence the strength of interactions with the biological target. Furthermore, the presence of an ortho-methoxy group has been noted to have a beneficial effect in certain asymmetric reactions, suggesting its ability to influence the stereochemical outcome of interactions. nih.gov In the context of kinase inhibition, an ortho-substituent can orient the phenyl ring in a way that optimizes interactions with the protein surface.

Correlation between Conformational Flexibility and Biological Profile

The biological activity of diaryl ureas is intrinsically linked to their conformational flexibility. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of the target protein is crucial for potent inhibition. columbia.edu Diaryl ureas possess rotational freedom around the C-N bonds of the urea linkage, which allows them to adopt various conformations.

Computational studies and X-ray crystallography have shown that many diaryl ureas adopt a trans-cis or trans-trans conformation of the urea bond in the solid state and in solution. columbia.edu The specific conformation adopted is influenced by the nature of the substituents on the phenyl rings. The trans-cis conformation is often stabilized by an intramolecular hydrogen bond between one of the N-H protons of the urea and an ortho-substituent on the adjacent phenyl ring, if present.

Strategic Chemical Modifications to Optimize Ligand-Target Interactions

The optimization of this compound analogues as potent and selective inhibitors often involves strategic chemical modifications aimed at enhancing their interactions with the target protein. mdpi.comresearchgate.netnih.gov These modifications are typically guided by SAR data and, increasingly, by structure-based drug design approaches that utilize the three-dimensional structure of the target protein. researchgate.netnih.gov

One common strategy involves the introduction of functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target. For example, in the development of p38 MAP kinase inhibitors, the addition of a morpholinoethoxy group to the naphthalene (B1677914) ring of a diaryl urea scaffold led to a significant increase in binding affinity. columbia.edu This was attributed to the formation of a new hydrogen bond with the main chain amide of a specific amino acid residue (Met109). columbia.edu

Another approach is to modify the core scaffold to improve its physicochemical properties, such as solubility and cell permeability, which are crucial for in vivo efficacy. The replacement of a phenyl ring with a heterocyclic ring system, such as a pyrazole (B372694) or a triazole, has been explored to modulate the properties of diaryl urea analogues. researchgate.netnih.gov These modifications can also lead to improved selectivity by exploiting differences in the binding sites of related kinases. nih.gov

The following table provides examples of strategic chemical modifications and their impact on the biological activity of diaryl urea analogues.

| Modification Strategy | Example | Rationale | Outcome | Reference |

| Introduction of a hydrogen bond donor/acceptor | Addition of a morpholinoethoxy group | To form an additional hydrogen bond with the kinase backbone. | Significant increase in binding affinity. | columbia.edu |

| Replacement of a phenyl ring with a heterocycle | Introduction of a pyrazole ring | To improve kinase selectivity and physicochemical properties. | Altered kinase inhibition profile, shifting from ROCK to Limk1 inhibition in one study. | nih.gov |

| Variation of substituents on the phenyl ring | Introduction of a tert-butyl group | To occupy a specific hydrophobic pocket in the kinase. | Critical for potent p38 inhibition. | nih.gov |

| Modification of the urea linkage | Replacement of a urea N-H with N-methyl | To probe the importance of hydrogen bonding. | Can affect binding potency, highlighting the role of the N-H group in interactions. | columbia.edu |

Potential Applications in Advanced Medicinal Chemistry and Materials Science

Design and Development of Novel Pharmaceutical Agents

The diarylurea scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. encyclopedia.pubresearchgate.net This framework's success is largely attributed to the urea (B33335) moiety's ability to act as a potent hydrogen bond donor (via the two N-H groups) and acceptor (via the carbonyl oxygen). encyclopedia.pub This allows for strong and specific binding interactions with a wide variety of biological targets, particularly enzymes like protein kinases. nih.gov

Many diarylurea derivatives have been developed as multi-kinase inhibitors for cancer therapy, targeting signaling pathways involved in tumor growth and angiogenesis. nih.govresearchgate.net Compounds such as Sorafenib (B1663141) and Regorafenib are prime examples of FDA-approved drugs that have demonstrated the clinical efficacy of the diarylurea core structure in treating advanced cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). encyclopedia.pubnih.govresearchgate.net The general structure of these inhibitors often involves one aryl ring that interacts with the hinge region of the kinase's ATP-binding pocket, while the other aryl ring extends into a nearby hydrophobic region.

The development of novel diarylurea derivatives continues to be an active area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The design of compounds like 1-(2-Methoxyphenyl)-3-(o-tolyl)urea fits within this paradigm. The methoxy (B1213986) and methyl substituents on the phenyl rings can be strategically utilized to modulate solubility, metabolic stability, and binding affinity to a target protein. By retaining the key diarylurea pharmacophore, this compound serves as a valuable template for creating new pharmaceutical agents with potential applications in oncology, as well as for anti-inflammatory, antithrombotic, and antimicrobial therapies. encyclopedia.pubresearchgate.net

Table 1: Selected Diarylurea Derivatives in Clinical Use or Development

| Compound Name | Primary Indication(s) | Key Targets |

| Sorafenib | Hepatocellular Carcinoma, Renal Cell Carcinoma | VEGFR, PDGFR, RAF kinases |

| Regorafenib | Metastatic Colorectal Cancer, GIST | VEGFR, PDGFR, RAF, TIE2 |

| Linifanib | Non-small cell lung cancer, HCC (clinical trials) | VEGFR, PDGFR |

| Lenvatinib | Thyroid Cancer, Renal Cell Carcinoma | VEGFR, FGFR, PDGFRα, KIT, RET |

| Tivozanib | Advanced Renal Cell Carcinoma | VEGFR |

This table highlights the significance of the diarylurea scaffold in modern pharmacology. The information is compiled from multiple research sources. encyclopedia.pubnih.govresearchgate.net

Role as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling researchers to study its function in cellular or physiological systems. The diarylurea scaffold is well-suited for the development of such probes due to its modular nature, which allows for systematic chemical modifications to achieve high potency and selectivity for a target of interest.

While direct studies on this compound as a chemical probe are not extensively documented, the utility of related compounds provides a strong proof-of-concept. For instance, URB602, a structurally related N-aryl carbamate (B1207046), is a known inhibitor of the enzyme monoacylglycerol lipase (B570770) (MGL). ontosight.ai MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous system.

By inhibiting MGL, URB602 elevates the levels of 2-AG, allowing scientists to probe the physiological and pathological roles of this endocannabinoid pathway. ontosight.ai URB602 has been used to demonstrate the involvement of 2-AG in processes such as stress-induced analgesia and inflammation. ontosight.ai Importantly, the selectivity of a probe is crucial, and URB602 shows good selectivity for MGL over other related enzymes like fatty acid amide hydrolase (FAAH).

Following this example, this compound could be investigated as a potential chemical probe. Its structure could be systematically modified to target other enzymes where the hydrogen-bonding and hydrophobic interactions provided by the diarylurea motif are critical for binding. Such probes are invaluable tools for target validation in drug discovery and for dissecting complex biological pathways. ontosight.ai

Integration into Supramolecular Chemistry Systems and Crystal Engineering

Supramolecular chemistry involves the design and synthesis of complex, functional architectures through non-covalent interactions. Diarylureas are exemplary building blocks in this field, particularly in crystal engineering, due to their highly predictable and robust self-assembly behavior. nih.govacs.orgnih.gov

The foundation of this utility lies in the urea functional group's capacity for hydrogen bonding. The two N-H donors and the C=O acceptor readily form a bifurcated hydrogen bond motif, linking molecules together in a head-to-tail fashion. This interaction is exceptionally stable and directional, leading to the formation of one-dimensional tapes or ribbons. These tapes can then further assemble into more complex two-dimensional sheets or three-dimensional networks through weaker interactions, such as van der Waals forces or π-π stacking between the aromatic rings.

The specific substituents on the aryl rings of this compound play a critical role in modulating these higher-order structures. The methoxy and methyl groups influence the steric and electronic properties of the molecule, which can affect the dihedral angles between the urea plane and the aryl rings, thereby altering the crystal packing. researchgate.net By carefully choosing substituents, chemists can engineer crystals with specific physical properties, such as porosity, solubility, or optical characteristics.

Furthermore, diarylureas are frequently used to form co-crystals with other molecules (guests) that can act as hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO). nih.govacs.orgnih.gov This ability to recognize and bind with other molecules makes them useful in creating complex, multi-component materials and in studying the principles of molecular recognition.

Utility as Chemical Scavengers (e.g., H₂S)

Chemical scavengers are compounds that react with and neutralize specific, often hazardous or undesirable, chemical species. While aldehydes and triazines are common hydrogen sulfide (B99878) (H₂S) scavengers, recent research has highlighted the potential of urea derivatives for this application. mdpi.comku.dkaau.dknih.gov H₂S is a toxic and corrosive gas encountered in various industrial processes, particularly in the oil and gas industry, making effective scavengers essential. mdpi.comwatertechnologies.com

Studies on compounds like 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) have shown that urea-based chemicals can effectively scavenge H₂S under conditions similar to those where traditional triazine scavengers are used. mdpi.comku.dkaau.dknih.govresearchgate.net The scavenging mechanism is believed to involve the reaction of H₂S with the urea derivative to form stable, non-volatile products. The structural requirements for efficient scavenging are an area of active investigation, with features like hydroxymethyl groups appearing to enhance reactivity. mdpi.com

Future Research Directions and Unexplored Avenues for 1 2 Methoxyphenyl 3 O Tolyl Urea

Development of More Sustainable and Efficient Synthetic Methodologies

Traditional syntheses of diaryl ureas often rely on hazardous reagents such as phosgene (B1210022) and unstable isocyanates. nih.govnih.gov These methods present significant safety and environmental challenges, prompting a shift towards greener and more efficient alternatives. Future synthetic research for 1-(2-Methoxyphenyl)-3-(o-tolyl)urea should prioritize methodologies that are both environmentally benign and scalable.

Key areas of development include:

Phosgene-Free Carbonylation: Moving away from phosgene, researchers are exploring alternative carbonylation strategies. This includes using reagents like triphosgene, which is a safer solid alternative, or catalytic methods involving carbon monoxide. nih.govmdpi.com Green approaches using CO2 as a C1 source are also gaining traction. thieme-connect.com

Catalytic Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for forming the urea (B33335) linkage, offering a versatile and efficient route to unsymmetrical diaryl ureas from aryl halides and urea or its derivatives. nih.gov

Alternative Intermediates: The use of carbamates as stable precursors to isocyanates provides a safer and more manageable synthetic route. thieme-connect.com This approach avoids the direct handling of toxic isocyanates and is suitable for larger-scale operations.

Green Chemistry Principles: The application of green solvents, such as deep eutectic solvents, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) can significantly reduce the environmental footprint of the synthesis. thieme-connect.comrsc.org The goal is to develop processes that are not only high-yielding but also atom-economical and produce minimal waste.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For this compound, advanced computational modeling can provide profound insights into its structure-activity relationships (SAR) and guide the development of analogs with improved properties.

Future computational efforts should focus on:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build robust 3D-QSAR models. acs.org These models correlate the 3D structural features of a series of analogs with their biological activity, providing a visual map of where steric, electrostatic, and hydrophobic modifications could enhance potency. acs.orgdntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound within a biological target's binding site over time. nih.gov This provides a deeper understanding of the stability of key interactions, the role of solvent molecules, and the conformational changes that influence binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening: Based on the known interactions of the diaryl urea scaffold, a pharmacophore model can be constructed. This model, representing the essential 3D arrangement of features required for biological activity, can be used to virtually screen large chemical libraries to identify novel compounds with the potential for similar or new therapeutic applications.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase is crucial. Computational models can estimate properties like solubility, permeability, and potential off-target effects, helping to prioritize compounds with favorable drug-like characteristics. researchgate.net

Exploration of Poly-Pharmacological Potential and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases. Diaryl ureas are well-known as multi-kinase inhibitors, and their potential to interact with multiple targets (poly-pharmacology) is a significant area of future research. nih.govnih.gov This approach could lead to more effective therapies for diseases like cancer or inflammatory disorders.

Future research should investigate:

Target Deconvolution: Employing techniques like chemical proteomics to identify the full range of proteins that this compound interacts with inside a cell. This can uncover unexpected targets and reveal novel mechanisms of action.

Rational Design of Multi-Target Agents: The structural flexibility of the diaryl urea scaffold can be exploited to rationally design derivatives that intentionally engage multiple, disease-relevant targets. For instance, a single compound could be engineered to inhibit both a key enzyme and a receptor in a pathogenic signaling pathway.

Systems Biology Analysis: Integrating data from target identification, activity profiling, and cellular assays into systems biology models can help predict the network-level effects of a multi-targeting compound. This can provide a more holistic understanding of its therapeutic potential and possible side effects. The repositioning of diaryl ureas from anticancer to antimicrobial or anti-inflammatory agents is a promising strategy, given the multiple factors involved in diseases like COVID-19, which involve both inflammatory and thrombotic events. nih.gov

Investigation of Novel Biological Applications Beyond Current Scope

The urea functionality is present in a wide array of bioactive molecules, suggesting that the therapeutic potential of this compound may extend beyond its currently investigated applications. nih.govrsc.org A systematic exploration of its activity in other biological contexts could unveil entirely new uses.

Unexplored avenues for investigation include:

Antimicrobial and Antiviral Activity: Many diaryl urea and thiourea (B124793) derivatives have demonstrated antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net Screening this compound against a broad panel of pathogens, including multi-drug resistant bacteria, could identify new leads for infectious disease therapies.

Neurodegenerative Diseases: Given the role of certain kinases and inflammatory pathways in neurodegeneration, the compound could be evaluated in models of diseases like Alzheimer's or Parkinson's disease. researchgate.net

Agrochemicals: The urea scaffold is common in agrochemicals, such as herbicides. nih.govthieme-connect.com Testing the compound for activity as a potential herbicide, insecticide, or fungicide could open applications in agriculture.

Materials Science: Beyond biological applications, diaryl ureas can be used in materials science and as organocatalysts. nih.govthieme-connect.com The hydrogen-bonding capabilities of the urea moiety could be exploited for the development of novel supramolecular assemblies or functional materials.

常见问题

Q. How can interdisciplinary approaches (e.g., chemical biology + AI) enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。